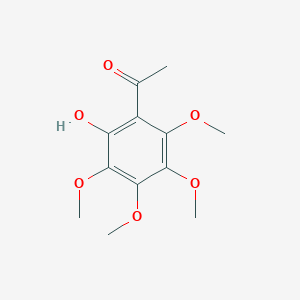
2-羟基-四甲氧基-苯乙酮
描述
2-Hydroxyl-tetramethoxy-acetophenone is a chemical compound with the molecular formula C12H16O6 . It has a molecular weight of 256.2518 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyl-tetramethoxy-acetophenone consists of 12 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
科学研究应用
生物活性
2-羟基-四甲氧基-苯乙酮在细菌质粒转移抑制试验中显示出显着的抑制活性。这种从 Plectranthus venteri 中分离出的化合物在微生物研究中显示出潜力,并作为 nobiletin 等多甲氧基黄酮的前体 (Maree 等人,2014 年)。
化学合成与改性
苯乙酮在 CO2 存在下的电羧化成 2-羟基-2-苯基丙酸已被研究,突出了在化学中的潜在合成应用 (Zhang 等人,2008 年)。此外,对苯乙酮的无金属手性羟基稳定烯醇的研究显示出有趣的结构和立体选择性,这对于有机合成很有价值 (Reetz 等人,1996 年)。
材料科学应用
在材料科学中,2-羟基-4-甲氧基-苯乙酮(一种相关化合物)已被研究作为镁合金的环保缓蚀剂。这表明在保护涂层和材料保存中具有潜在的应用 (Hu 等人,2013 年)。
分析化学
该化合物已用于毛细管电泳方法中以分离苯乙酮及其异构体,展示了其在分析化学中分离和测定混合物中化合物的作用 (Sekar 等人,2013 年)。
药理学研究
对苯乙酮衍生物(如 2-羟基-4-甲氧基苯乙酮)的研究揭示了对中性粒细胞呼吸爆发活性的抑制作用。这表明在炎症和免疫反应调节中具有潜在的药理学应用 (Stuppner 等人,1995 年)。
量子化学和分子研究
2-羟基-4-甲氧基苯乙酮的合成、振动、核磁共振、量子化学研究和构效关系提供了对其分子性质的见解,这有利于各种科学研究应用 (Arjunan 等人,2014 年)。
作用机制
Target of Action
It is known that phenolic compounds, such as 2-hydroxyl-tetramethoxy-acetophenone, have diverse chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . These properties suggest that the compound could interact with a variety of biological targets.
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, including antioxidant activity, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . These interactions can lead to various changes in the target molecules and their functions.
Biochemical Pathways
Phenolic compounds are known to influence a wide range of biochemical pathways due to their diverse chemical properties . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the diverse chemical properties of phenolic compounds, it is likely that the compound could have a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Hydroxyl-tetramethoxy-acetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The hydroxyl group in 2-Hydroxyl-tetramethoxy-acetophenone can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .
Cellular Effects
2-Hydroxyl-tetramethoxy-acetophenone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, 2-Hydroxyl-tetramethoxy-acetophenone can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyl-tetramethoxy-acetophenone involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, 2-Hydroxyl-tetramethoxy-acetophenone can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. This compound can also influence gene expression by interacting with transcription factors and modifying their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyl-tetramethoxy-acetophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Hydroxyl-tetramethoxy-acetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 2-Hydroxyl-tetramethoxy-acetophenone can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Hydroxyl-tetramethoxy-acetophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, 2-Hydroxyl-tetramethoxy-acetophenone can cause toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2-Hydroxyl-tetramethoxy-acetophenone is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450 and sulfotransferases. The metabolic pathways of 2-Hydroxyl-tetramethoxy-acetophenone can influence its bioavailability and biological activity .
Transport and Distribution
Within cells and tissues, 2-Hydroxyl-tetramethoxy-acetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 2-Hydroxyl-tetramethoxy-acetophenone can affect its localization and activity within cells .
Subcellular Localization
The subcellular localization of 2-Hydroxyl-tetramethoxy-acetophenone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Hydroxyl-tetramethoxy-acetophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-6(13)7-8(14)10(16-3)12(18-5)11(17-4)9(7)15-2/h14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLANCZONPAGXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1OC)OC)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



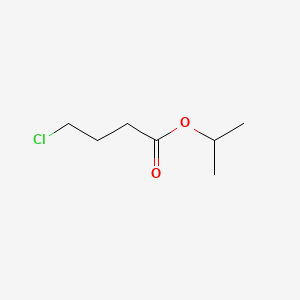

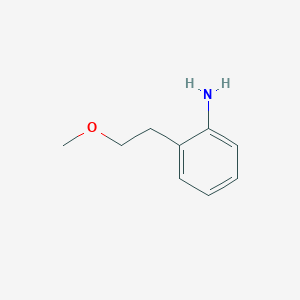

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3124113.png)
![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)
![4-[2-(3-Iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3124117.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)
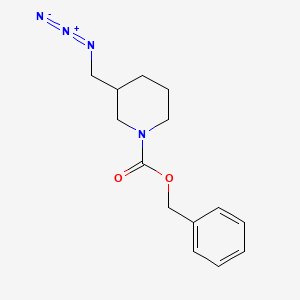

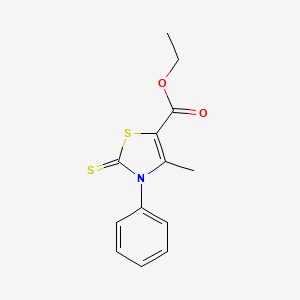

![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3124190.png)
